1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine
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Overview
Description
The compound “1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine” belongs to the class of imidazopyridines . Imidazopyridines are fused bicyclic heterocycles that are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are known to play a crucial role in numerous disease conditions .
Synthesis Analysis
The synthesis of imidazopyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, Mladenova performed the reaction of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride– cis or trans with 2,3-diaminopyridine in MeOH resulting in the corresponding 1H-imidazo[4,5-b]pyridine .Molecular Structure Analysis
The molecular structure of imidazopyridines comprises an imidazole ring fused with a pyridine moiety . This structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Scientific Research Applications
Antibacterial Applications
Research on imidazopyridine-based derivatives, including structures related to 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine, highlights their potential as potent inhibitors against multi-drug resistant bacterial infections. These compounds exhibit a range of pharmacological activities, such as antibacterial, antitumor, and anti-inflammatory effects, due to their structural versatility. A particular focus is on their antibacterial profile and structure–activity relationship (SAR), providing a foundation for developing novel, potent antibacterial agents with fewer side effects (Sanapalli et al., 2022).
Optical Sensing Applications
Compounds containing imidazopyridine moieties are also significant in the development of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. The review of pyrimidine derivatives, which share structural similarities with imidazopyridines, underscores their utility in sensing applications, highlighting the interdisciplinary nature of these compounds in both medicinal and analytical chemistry fields (Jindal & Kaur, 2021).
Medicinal Chemistry Applications
Imidazopyridine compounds serve as privileged scaffolds in medicinal chemistry, offering a variety of bioactive molecules. Their exploration in the context of kinase inhibitor development, such as ponatinib, showcases the resurgence of interest in imidazopyridazine-containing derivatives for therapeutic applications in medicine. This extensive review of their structure-activity relationships (SAR) may guide medicinal chemists in the quest for novel compounds with enhanced pharmacokinetic profiles and efficiency (Garrido et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit intracellular akt activation and its downstream target (pras40) in vitro .
Mode of Action
It’s suggested that similar compounds act through a mechanism distinct from that observed for kinase domain atp-competitive inhibitors .
Biochemical Pathways
Similar compounds have been found to inhibit the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice .
Result of Action
Similar compounds have shown considerable cytotoxicity with ic50 values ranging from 054 to 3186 μM .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that imidazo[4,5-b]pyridine derivatives can interact with various enzymes and proteins .
Cellular Effects
Some imidazo[4,5-b]pyridine derivatives have shown cytotoxicity against certain cancer cell lines .
Molecular Mechanism
It is possible that it may interact with biomolecules and influence gene expression .
Properties
IUPAC Name |
3-methyl-2-(3-methylidenepiperidin-1-yl)imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-10-5-4-8-17(9-10)13-15-11-6-3-7-14-12(11)16(13)2/h3,6-7H,1,4-5,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORAHUOUABLJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCCC(=C)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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